N-tert-Butyl-2-methylene-succinamic acid
Overview
Description
“N-tert-Butyl-2-methylene-succinamic acid” is a chemical compound with the molecular formula C9H15NO3 . It contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a post-metallocene titanium-based catalyst with a sidearm approach has been synthesized for aqueous emulsion polymerization of olefins . The ligand was synthesized by a modified Mannich reaction between l-asparagine, formaldehyde, and 2,4-Di-tert-butyl phenol .Molecular Structure Analysis
The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms, making a total of 28 atoms . It contains 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Scientific Research Applications
Adsorption Properties
N-tert-Butyl-2-methylene-succinamic acid is explored for its adsorption properties. For instance, its functionalization on MCM-41 (a type of mesoporous material) has been studied for dye removal from aqueous solutions. This research indicates its potential in environmental applications, particularly in water treatment and purification processes (Mathew et al., 2016).
Photocatalytic Activity
This compound has been utilized in the synthesis of ligands that show promising results in photocatalytic degradation of dyes. This aspect of research highlights its potential in reducing environmental pollution caused by industrial dyes (Dasgupta et al., 2014).
Structural and Spectroscopic Studies
In the field of coordination chemistry, studies involving N-tert-Butyl-2-methylene-succinamic acid have led to the synthesis of various copper(II) complexes. These complexes are characterized to understand their structural and spectroscopic properties, which can have implications in materials science and catalysis (Lazarou et al., 2010).
Chemical Synthesis
This compound has also found applications in chemical synthesis. For example, it's involved in regioselective reactions leading to the formation of specific chemical compounds, indicating its role in organic synthesis and the pharmaceutical industry (Yavari et al., 2005).
properties
IUPAC Name |
4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAZOKCZQHCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-2-methylene-succinamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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